4-Methyl-2-(morpholin-4-yl)benzonitrile

Vue d'ensemble

Description

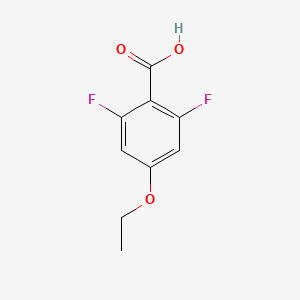

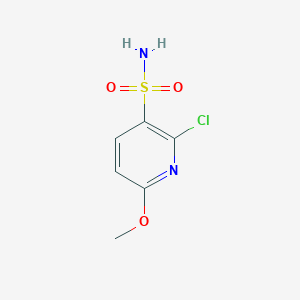

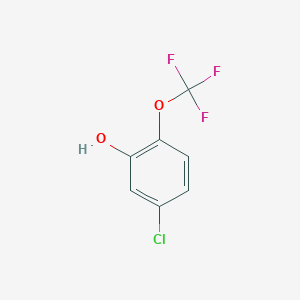

4-Methyl-2-(morpholin-4-yl)benzonitrile is a chemical compound with the CAS Number: 1251380-33-2 . It has a molecular weight of 202.26 and its IUPAC name is 4-methyl-2-(4-morpholinyl)benzonitrile . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The Inchi Code for 4-Methyl-2-(morpholin-4-yl)benzonitrile is 1S/C12H14N2O/c1-10-2-3-11(9-13)12(8-10)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3 . This indicates that the compound has a molecular formula of C12H14N2O .Physical And Chemical Properties Analysis

4-Methyl-2-(morpholin-4-yl)benzonitrile is a powder that is stored at room temperature . It has a molecular weight of 202.25 .Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

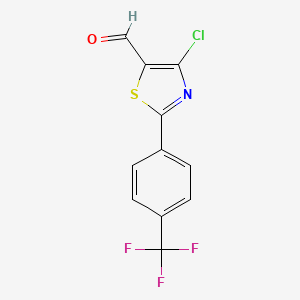

- The benzonitrile compound 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile exhibits an S(7) ring motif due to an intramolecular C—H⋯F hydrogen bond. The study highlights the dihedral angle between the benzene ring and the mean plane of the morpholine ring, and details how molecules are connected by intermolecular C—H⋯F and C—H⋯O interactions to form chains in the crystal structure (Fun et al., 2011).

Reactivity and Synthesis

- Research on pyrolysis of 4-aryl-5-morpholino-v-triazolines reveals the production of morpholinopyrroles, suggesting an unusual reaction mechanism and the influence of solvent dipole moment in pyrrole formation. This includes the study of a compound structurally related to 4-Methyl-2-(morpholin-4-yl)benzonitrile (Pocar et al., 1998).

- A synthesis method involving the reaction of phosphoruspentasulfide and morpholine was studied, demonstrating the potential of 4-Methyl-2-(morpholin-4-yl)benzonitrile in creating specific chemical compounds (Collins et al., 2000).

Pharmacological Potential

- The compound 4-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)Benzonitrile was synthesized and its crystal structure determined. It showed some inhibition of cancer cell proliferation, indicating potential antitumor activity (Lu et al., 2018).

Spectral and Structural Analysis

- The study of molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene, which includes compounds similar to 4-Methyl-2-(morpholin-4-yl)benzonitrile, provides insights into their spatial structures and reactivities, important for understanding their potential applications (Kovalevsky et al., 1998).

Antioxidant Activities

- Novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones were synthesized and analyzed for their in vitro potential antioxidant capacities, demonstrating significant activity for metal chelating effect (Kol et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

The primary target of 4-Methyl-2-(morpholin-4-yl)benzonitrile is the non-specific serine/threonine protein kinase . This enzyme plays a crucial role in the control of the cell cycle at the G1/S (start) and the G2/M (mitosis) transitions .

Mode of Action

The compound interacts with its target, the non-specific serine/threonine protein kinase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the cell cycle progression.

Biochemical Pathways

The inhibition of the non-specific serine/threonine protein kinase affects the cell cycle progression. The downstream effects include the delay or halt of the cell cycle at the G1/S and G2/M transitions, which can lead to cell cycle arrest .

Pharmacokinetics

The compound is used in pharmaceutical testing, suggesting it has suitable bioavailability .

Result of Action

The molecular effect of the compound’s action is the inhibition of the non-specific serine/threonine protein kinase, leading to changes in the cell cycle progression . The cellular effects include potential cell cycle arrest, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation.

Propriétés

IUPAC Name |

4-methyl-2-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-2-3-11(9-13)12(8-10)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRFXPXORODWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425524.png)

![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)

![N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B1425534.png)